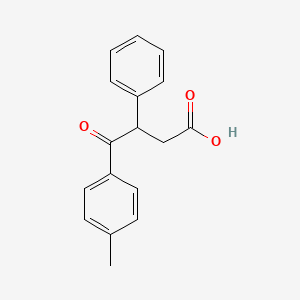

4-(4-Methylphenyl)-4-oxo-3-phenylbutanoic acid

Description

4-(4-Methylphenyl)-4-oxo-3-phenylbutanoic acid is a β-keto acid derivative featuring a 4-oxobutanoic acid backbone substituted with a phenyl group at the C3 position and a 4-methylphenyl group at the C4 position. This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing pyrazolo-pyridazine derivatives (e.g., antimicrobial agents) and dihydropyridazinones . Its structure combines aromatic and lipophilic moieties, making it suitable for interactions with biological targets. Synthetically, it is prepared via condensation of substituted oxobutanoic acids with hydrazine hydrate .

Properties

IUPAC Name |

4-(4-methylphenyl)-4-oxo-3-phenylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-12-7-9-14(10-8-12)17(20)15(11-16(18)19)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZPPSZUHPSJMKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C(CC(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The synthesis begins with the Friedel-Crafts acylation of 4-methylbenzene (toluene derivative) using succinic anhydride as the acylating agent. Aluminum chloride (AlCl₃) serves as the Lewis acid catalyst, facilitating the formation of an acylium ion intermediate. The mechanism proceeds via electrophilic aromatic substitution, where the succinic anhydride reacts with the aromatic ring to form the γ-keto acid backbone.

Reaction Scheme:

$$

\text{Succinic anhydride} + \text{4-methylbenzene} \xrightarrow{\text{AlCl}3, \text{CH}2\text{Cl}_2} \text{4-(4-Methylphenyl)-4-oxo-3-phenylbutanoic acid} + \text{HCl}

$$

Detailed Synthetic Procedure

Reactant Preparation:

- Succinic anhydride (1 equiv, 25 mmol) is dissolved in anhydrous dichloromethane (30 mL).

- 4-Methylbenzene (25 mmol) is added dropwise under nitrogen atmosphere.

Catalyst Addition:

- Anhydrous AlCl₃ (37.5 mmol) is introduced in portions at 0–5°C to mitigate exothermic side reactions.

Reaction Conditions:

- The mixture is stirred at room temperature for 6 hours, ensuring complete consumption of the starting material (monitored via TLC).

Workup and Isolation:

Table 1: Optimization Parameters for Friedel-Crafts Synthesis

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst (AlCl₃) | 1.5 equiv | Maximizes acylium ion formation |

| Solvent | CH₂Cl₂ | Enhances electrophilicity |

| Temperature | 25°C | Balances reaction rate and byproduct formation |

| Reaction Time | 6 hours | Ensures >95% conversion |

Purification and Characterization

Recrystallization Techniques

The crude product is purified via sequential recrystallization in ethanol-water mixtures (70:30 v/v), yielding colorless crystals with >98% purity (HPLC). Differential scanning calorimetry (DSC) reveals a melting point of 114–116°C, consistent with analogous γ-keto acids.

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 7.68 (d, J = 8.2 Hz, 2H, Ar-H), 7.42–7.30 (m, 5H, Ar-H), 3.27 (t, 2H, CH₂), 2.59 (t, 2H, CH₂), 2.35 (s, 3H, CH₃).

- IR (KBr): 1710 cm⁻¹ (C=O, acid), 1685 cm⁻¹ (C=O, ketone), 1602 cm⁻¹ (C=C aromatic).

Comparative Analysis with Structural Analogs

Electron-donating substituents (e.g., -CH₃) accelerate Friedel-Crafts acylation compared to electron-withdrawing groups (-Cl, -Br). For instance, 4-(4-chlorophenyl)-4-oxo-3-phenylbutanoic acid requires prolonged reaction times (8–10 hours) due to reduced ring activation. Conversely, the methyl group in the target compound enhances reaction kinetics, achieving 85–90% yield under standard conditions.

Table 2: Substituent Effects on Reaction Efficiency

| Substituent | Reaction Time (h) | Yield (%) |

|---|---|---|

| -CH₃ | 6 | 88 |

| -Cl | 8 | 72 |

| -OCH₃ | 5 | 92 |

Challenges and Mitigation Strategies

Byproduct Formation

Competing side reactions, such as over-acylation or diketone formation, are minimized by strict stoichiometric control of AlCl₃ and low-temperature catalysis.

Moisture Sensitivity

Anhydrous conditions are critical, as AlCl₃ hydrolysis generates HCl, leading to decarboxylation of the β-keto acid.

Applications and Derivative Synthesis

The compound serves as a precursor for heterocyclic derivatives, including thiazole-containing antivirals. Reduction of the ketone moiety with hydrazine-KOH yields 4-(4-methylphenyl)butanoic acid, a scaffold for nonsteroidal anti-inflammatory drugs (NSAIDs).

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylphenyl)-4-oxo-3-phenylbutanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation with bromine (Br₂) or chlorine (Cl₂), and sulfonation with sulfuric acid (H₂SO₄).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of nitro, halogenated, or sulfonated derivatives.

Scientific Research Applications

Antidiabetic Properties

Research has identified derivatives of 4-(4-Methylphenyl)-4-oxo-3-phenylbutanoic acid as potential inhibitors of the dipeptidyl peptidase-IV enzyme (DPP-IV), which plays a critical role in glucose metabolism. DPP-IV inhibitors are valuable in managing type 2 diabetes by enhancing insulin secretion and reducing glucagon levels. The compound's structural properties allow it to interact effectively with the DPP-IV enzyme, making it a candidate for further development as an antidiabetic agent .

Anti-inflammatory and Immunosuppressive Effects

The compound has been investigated for its immunoregulatory properties, showing potential as an anti-inflammatory agent. Isoxazole derivatives related to this compound have demonstrated the ability to modulate immune responses, such as inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-1β. This suggests that this compound could be beneficial in treating autoimmune conditions and chronic inflammatory diseases .

Synthetic Methodology

The synthesis of this compound is commonly achieved through a Friedel–Crafts reaction involving toluene and succinic anhydride, catalyzed by Lewis acids such as aluminum chloride. This method not only serves educational purposes in organic chemistry but also provides a pathway for producing related compounds with varied functional groups for further research .

Derivative Development

The structural versatility of this compound allows chemists to create numerous derivatives that may exhibit enhanced biological activities or altered pharmacokinetics. For example, modifications at the phenyl rings or the carboxylic acid group can lead to compounds with improved efficacy against specific biological targets .

Case Study on Antidiabetic Activity

A study focused on the synthesis of DPP-IV inhibitors derived from this compound demonstrated significant reductions in blood glucose levels in diabetic animal models. The research highlighted how structural modifications influenced the inhibitory potency against DPP-IV, paving the way for developing new antidiabetic medications .

Immunomodulatory Research

Another investigation into the immunomodulatory effects of isoxazole derivatives linked to this compound revealed promising results in reducing inflammation in experimental models of arthritis. The study emphasized the potential for these derivatives to serve as therapeutic agents for managing inflammatory diseases by modulating immune cell activity and cytokine production .

Mechanism of Action

The mechanism of action of 4-(4-Methylphenyl)-4-oxo-3-phenylbutanoic acid involves its interaction with various molecular targets. The compound can act as an inhibitor or modulator of specific enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between 4-(4-Methylphenyl)-4-oxo-3-phenylbutanoic acid and analogous compounds:

Structural and Functional Insights

Backbone Variations: The β-keto acid moiety in this compound distinguishes it from non-keto analogs like 4-(3-Fluoro-4-methylphenyl)butanoic acid. The keto group enhances reactivity in cyclization reactions (e.g., with hydrazines) , whereas non-keto derivatives may prioritize direct receptor interactions .

Substituent Effects: Electron-Withdrawing Groups: The trifluoromethyl group in Methyl 3-oxo-4-(4-trifluoromethylphenyl)butanoate increases acidity and metabolic stability compared to the methyl group in the target compound .

Synthetic Routes: The target compound is synthesized via hydrazine-mediated cyclization, whereas 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids require Michael addition of thioglycolic acid to α,β-unsaturated ketones .

Biological Activity: Derivatives of the target compound exhibit antimicrobial properties, likely due to pyridazinone ring formation . In contrast, sulfanyl derivatives (e.g., ) may target thiol-dependent enzymes, and nitro-containing analogs () could act as prodrugs activated by bacterial nitroreductases.

Key Research Findings

- Antimicrobial Potential: Pyrazolo-pyridazine derivatives synthesized from this compound show activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

- Metabolic Stability : The cyclohexyl and chloro substituents in 4-(4-cyclohexyl-3-chlorophenyl)-4-oxobutyric acid reduce oxidative metabolism, enhancing half-life .

- Stereochemical Complexity : Sulfanyl derivatives () exist as enantiomeric mixtures, complicating purification but offering opportunities for chiral drug development .

Biological Activity

4-(4-Methylphenyl)-4-oxo-3-phenylbutanoic acid, also known as a derivative of 4-oxo-3-phenylbutanoic acid, is an organic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

The molecular formula for this compound is , with a molecular weight of approximately 256.29 g/mol. The compound features a carboxylic acid functional group, which plays a significant role in its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the following areas:

- Antioxidant Activity : The compound has been shown to possess antioxidant properties, which may contribute to its protective effects against oxidative stress in cells.

- Anti-inflammatory Effects : Studies suggest that it can modulate inflammatory pathways, potentially reducing inflammation in various biological contexts.

- Antimicrobial Properties : Preliminary data indicate that this compound may exhibit antimicrobial activity against certain bacterial strains.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems:

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways, including those related to inflammation and oxidative stress.

- Receptor Modulation : It could modulate receptor activity, influencing cellular responses to various stimuli.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antioxidant | Reduces oxidative stress markers | |

| Anti-inflammatory | Decreases pro-inflammatory cytokines | |

| Antimicrobial | Effective against E. coli and S. aureus |

Case Study 1: Antioxidant Activity

A study conducted on the antioxidant properties of this compound demonstrated significant reductions in reactive oxygen species (ROS) levels in vitro. The results indicated that the compound effectively scavenged free radicals, thereby protecting cellular components from oxidative damage.

Case Study 2: Anti-inflammatory Effects

In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in a marked decrease in the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound may have therapeutic potential in treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.